Differential CYP2A13 vs. CYP2A6 Binding Affinity: A Basis for Isozyme Selectivity Screening
1-(4-Aminophenyl)propane-1,2,3-triol exhibits a marked, quantifiable difference in binding affinity between the CYP2A13 and CYP2A6 isoforms, a feature that can be exploited to probe subtle differences in active site topology. This contrasts with compounds lacking the aminophenyl-triol motif which may not demonstrate this level of isoform discrimination. Specifically, the dissociation constant (Kd) for CYP2A13 was measured at 580 nM, whereas for CYP2A6, the Kd was substantially weaker at 4.50 µM (4,500 nM) [1]. This represents a 7.8-fold difference in binding strength between the two closely related enzymes.
| Evidence Dimension | Binding Affinity (Kd) to Cytochrome P450 Isoforms |
|---|---|
| Target Compound Data | CYP2A13 Kd = 580 nM; CYP2A6 Kd = 4.50 µM (4,500 nM) |
| Comparator Or Baseline | Intra-compound comparison across CYP isoforms. Comparator analog data not available in same assay. |
| Quantified Difference | 7.8-fold weaker binding to CYP2A6 compared to CYP2A13 |
| Conditions | Assessed as type I interaction via differential absorbance spectroscopy (increase at 379-387 nm, decrease at 414-420 nm) [1]. |
Why This Matters
This differential binding profile provides a quantifiable metric for selecting this compound as a tool to investigate CYP2A13-specific biology, where an analog with a flat or inverted selectivity profile would be unsuitable for isoform-specific experiments.
- [1] BindingDB. Affinity Data for BDBM50101991 (CHEMBL3526658). View Source
